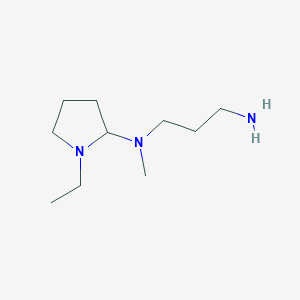

N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine

Vue d'ensemble

Description

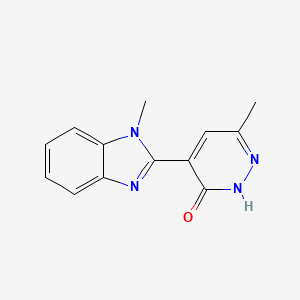

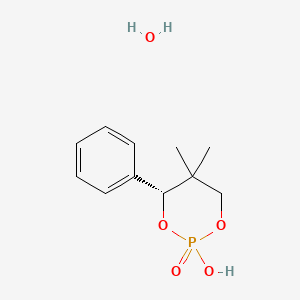

The compound seems to be a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The structure of pyrrolidine derivatives is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Applications De Recherche Scientifique

Review of Toxicology

A review focused on the toxicological profiles of alkyl diamines, which may share structural similarities with N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine, discusses methodologies and results regarding their acute toxicity. The study indicates that these compounds are severe skin and eye irritants, with potential for delayed hypersensitivity. The primary concern with these diamines relates to their irritant properties, necessitating caution regarding their hypersensitivity potential (Kennedy, 2007).

Ethylene Inhibition in Fruits and Vegetables

The role of 1-methylcyclopropene (1-MCP) in inhibiting ethylene perception in fruits and vegetables highlights a biochemical application potentially related to the functional groups present in this compound. This research illustrates the commercial and scientific interest in substances that can manipulate ethylene-mediated processes, offering insights into post-harvest treatment technologies to improve the maintenance of product quality (Watkins, 2006).

Psychoactive Substance Research

A study on the behavioral pharmacology of AR-A000002, a novel selective 5-HT1B antagonist, explores the anxiolytic and antidepressant potential of substances affecting serotonin receptors. This research provides a model for studying the neurological impact and therapeutic potential of compounds with structural similarities or functional affinities to this compound (Hudzik et al., 2003).

Environmental and Analytical Chemistry

The formation and destruction of N-nitrosodimethylamine (NDMA) in water and wastewater is critically reviewed, addressing the mechanisms of its formation and the efficiency of various removal techniques. This review underscores the environmental relevance and analytical challenges associated with nitrogen-containing compounds, which could be pertinent to studying this compound and its derivatives (Sgroi et al., 2018).

Mécanisme D'action

Target of Action

The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . .

Mode of Action

The mode of action of a compound describes how it interacts with its targets to produce its effects. Without specific information on this compound, it’s challenging to explain its mode of action. Compounds containing a pyrrolidine ring are known to interact with various targets, including receptors and enzymes .

Analyse Biochimique

Biochemical Properties

N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases . These interactions are primarily mediated through the pyrrolidine ring, which can form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes. Additionally, this compound can modulate the activity of certain proteins by binding to their allosteric sites, thereby influencing their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and promoting cell proliferation . Additionally, this compound can alter cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active or allosteric sites, respectively . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression . These temporal effects are crucial for understanding the potential therapeutic applications and safety of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . Additionally, this compound can influence the levels of key metabolites, such as glucose and amino acids, by modulating the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters and can bind to plasma proteins, influencing its distribution and accumulation in various tissues . The localization of this compound within cells can affect its activity and function, as it may preferentially accumulate in certain organelles or cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

N'-(1-ethylpyrrolidin-2-yl)-N'-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-3-13-9-4-6-10(13)12(2)8-5-7-11/h10H,3-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSLQTFTUYOMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1N(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B1463354.png)

![[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1463356.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1463359.png)